![molecular formula C18H24N6O B2400843 1-(4-(6-((4-甲基吡啶-2-基)氨基)吡啶并[3,4-d]嘧啶-3-基)哌嗪-1-基)丁酮 CAS No. 1021027-95-1](/img/structure/B2400843.png)
1-(4-(6-((4-甲基吡啶-2-基)氨基)吡啶并[3,4-d]嘧啶-3-基)哌嗪-1-基)丁酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)butan-1-one” is a derivative of pyridazin-3(2H)-ones . Pyridazin-3(2H)-ones are known for their diverse pharmacological activities and are considered an attractive synthetic building block for designing and synthesis of new drugs .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . In a study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of similar compounds has been studied extensively. For instance, two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea and the crystal and molecular structures of two 2-aminothiazoles, derived from 1-(4-methylpyridin-2-yl)thiourea and α-bromoketones via the Hantzsch reaction, have been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the Hantzsch reaction . This reaction is used in the synthesis of various heterocyclic compounds .科学研究应用
Leukemia Treatment
Imatinib is a well-established therapeutic agent used primarily to treat chronic myeloid leukemia (CML) . It specifically inhibits the activity of tyrosine kinases , including the Abelson tyrosine kinase domain characteristic of the BCR-ABL fusion protein in CML cells. By disrupting signaling pathways, Imatinib suppresses cancer cell proliferation and promotes apoptosis. Its success in treating CML has revolutionized targeted cancer therapy .
Kinase Inhibition Beyond Intended Targets
While Imatinib was initially designed as an inhibitor of MPS1 kinase , it unexpectedly demonstrated significant activity against p70S6Kβ kinase . This finding highlights the compound’s versatility and potential for off-target effects, which could be harnessed for therapeutic purposes .
RIPK1 Inhibition
Recent studies have identified Imatinib derivatives as potential inhibitors of receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in cell death pathways, inflammation, and immune responses. These derivatives hold promise for treating conditions related to RIPK1 dysregulation .
Phosphodiesterase III (PDE-III) Inhibition
Among the series of Imatinib analogs, 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one (XCV) emerged as the most potent PDE-III inhibitor. The presence of a methyl group at the C-5 position of the dihydropyridazinone ring significantly enhances its potency. PDE-III inhibitors have implications in cardiovascular diseases and heart failure .
Crystal Structure Studies
Imatinib’s crystal structure has been characterized, revealing its extended conformation. It forms infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups. Understanding its solid-state structure aids in drug formulation and optimization .
未来方向
The future directions for this compound could involve further exploration of its pharmacological activities and potential therapeutic benefits, given the diverse pharmacological activities exhibited by similar compounds . Additionally, the synthesis methods could be optimized for better yield and purity .
属性
IUPAC Name |
1-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-3-4-18(25)24-11-9-23(10-12-24)17-6-5-15(21-22-17)20-16-13-14(2)7-8-19-16/h5-8,13H,3-4,9-12H2,1-2H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMNSBCSDYKXDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=NC=CC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)butan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2400764.png)
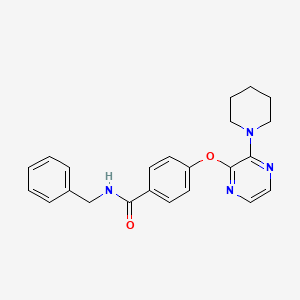
![(S)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2400767.png)
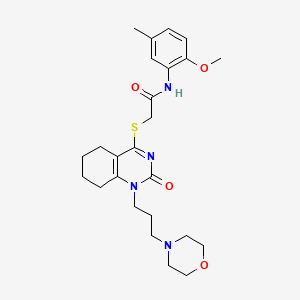
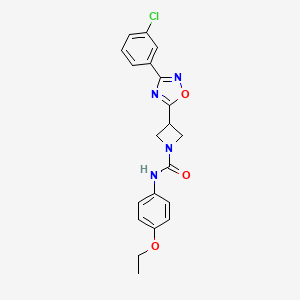
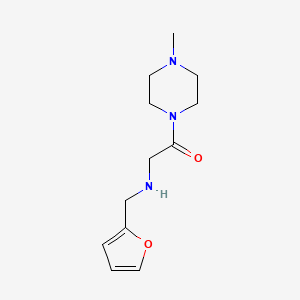
![3-{1-[(4-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B2400771.png)

![3-[(Trifluorovinyl)oxy]bromobenzene](/img/structure/B2400776.png)
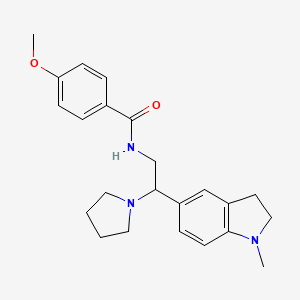
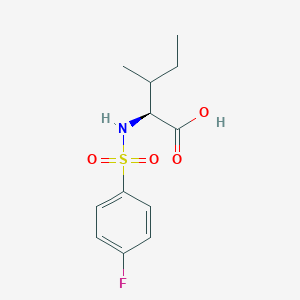
![1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2400779.png)
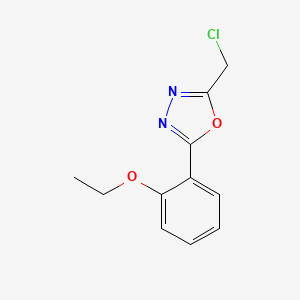
![3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B2400782.png)